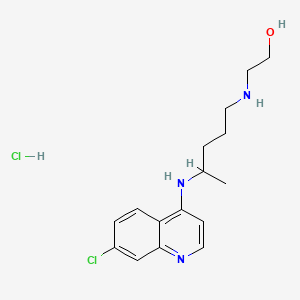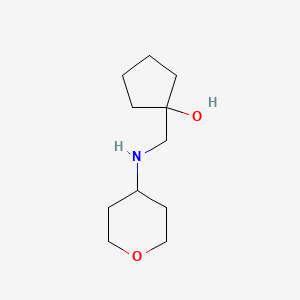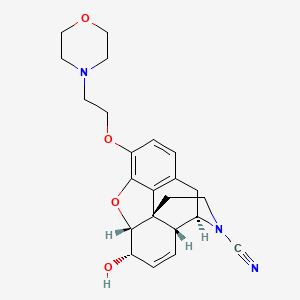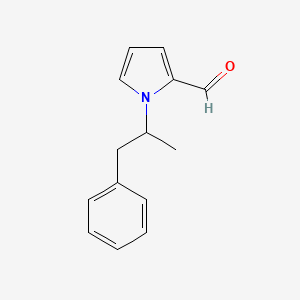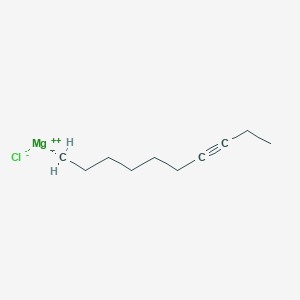
Magnesium;dec-3-yne;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;dec-3-yne;chloride is a compound that combines magnesium, an essential mineral, with dec-3-yne, an alkyne with a triple bond at the third carbon, and chloride, a halide
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;dec-3-yne;chloride can be synthesized through the reaction of magnesium metal with dec-3-yne and a suitable halide source, such as hydrochloric acid. This reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
[ \text{Mg} + \text{C}9\text{H}{15}\text{C}\equiv\text{CH} + \text{HCl} \rightarrow \text{Mg(C}9\text{H}{15}\text{C}\equiv\text{CH)}\text{Cl} ]
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents, which are formed by reacting magnesium with alkyl or alkenyl halides. The Grignard reagent is then reacted with dec-3-yne to form the desired compound. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium;dec-3-yne;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Magnesium;dec-3-yne;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of magnesium;dec-3-yne;chloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom of the alkyne, making it more reactive. The chloride ion can also participate in reactions, either as a leaving group or as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide;dec-3-yne: Similar in structure but with a bromide ion instead of chloride.
Magnesium iodide;dec-3-yne: Contains an iodide ion, which can affect the reactivity and solubility.
Magnesium;but-1-yne;chloride: A shorter alkyne chain, which can influence the compound’s physical and chemical properties
Uniqueness
Magnesium;dec-3-yne;chloride is unique due to its specific combination of magnesium, a relatively long alkyne chain, and a chloride ion
Properties
IUPAC Name |
magnesium;dec-3-yne;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-5,7,9-10H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPZNPXNHAOEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
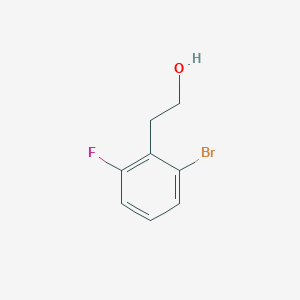
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
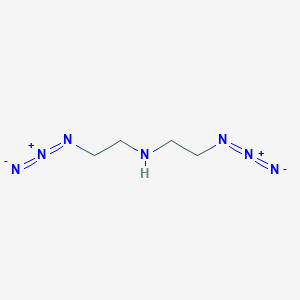
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
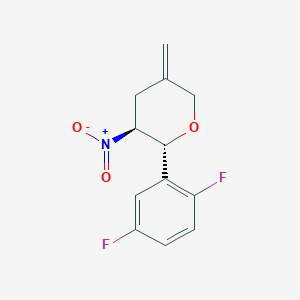

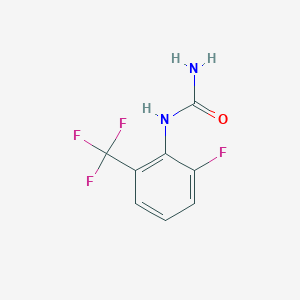
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
